8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms other than carbon in their rings. Research in heterocyclic chemistry often focuses on the synthesis and characterization of new heterocycles and their potential applications in various fields .
The imidazo[1,2-a]pyridine core structure is present in several bioactive molecules with various pharmacological activities . Research in medicinal chemistry could involve investigating if 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde possesses any interesting biological properties or if it can be modified to create new drug candidates.
Heterocyclic compounds can sometimes exhibit interesting physical or chemical properties that make them useful in material science applications. Research in this area could involve studying the properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde to see if it has potential applications in areas such as organic electronics or as a precursor to other materials.
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is an organic compound with the molecular formula C15H12N2O and a molecular weight of approximately 236.27 g/mol. This compound features a fused imidazo-pyridine ring structure, which is characteristic of many biologically active molecules. The presence of both a methyl group and a phenyl group contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry .
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.
Research indicates that 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly due to its structural similarity to other known bioactive compounds. Its ability to interact with biological targets makes it a candidate for further pharmacological investigation . Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes and modulating cellular pathways.
Several synthetic routes have been developed for the preparation of 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Common methods include:
These methods allow for the efficient synthesis of this compound while enabling modifications to tailor its properties for specific applications .
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde finds applications primarily in:
The compound's diverse applications stem from its biological activity and chemical reactivity.
Interaction studies involving 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further research is required to elucidate these interactions fully and their implications for drug development .
Several compounds share structural similarities with 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, which may offer insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | C14H10N2O | Lacks methyl group at position 8 |
| 4-Methylimidazo[1,2-a]pyridine | C9H10N4 | Different substitution pattern on the imidazole |
| 7-Methylimidazo[1,2-b]pyridine | C10H10N4 | Different ring structure and substitution |
The presence of both a methyl group and a phenyl group in 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde distinguishes it from these similar compounds, potentially enhancing its biological activity and chemical properties compared to others listed above.
The development of imidazo[1,2-a]pyridine derivatives began in the late 1980s, with significant advancements occurring in the early 1990s when compounds containing this scaffold entered the pharmaceutical market. The synthesis of various derivatives, including aldehydes at the 3-position like 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, evolved through several methodological improvements over the decades.
The Vilsmeier-Haack formylation reaction represents a critical advancement in the synthesis of 3-carbaldehyde derivatives of imidazo[1,2-a]pyridines. As documented in experimental procedures, this approach typically involves treating the parent imidazo[1,2-a]pyridine compound with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at controlled temperatures. This methodology has been particularly valuable for introducing the carbaldehyde functionality at the 3-position of the heterocyclic system.
Heterocyclic compounds occupy a position of extraordinary importance in organic chemistry and medicinal science. Statistics reveal that more than 85% of all biologically-active chemical entities contain at least one heterocyclic component. The application of heterocycles provides versatile tools for modifying crucial pharmacological properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents.
Imidazo[1,2-a]pyridine derivatives specifically have gained recognition as "privileged structures" due to their exceptional versatility in medicinal chemistry. This classification acknowledges their capacity to interact with multiple biological targets, making them valuable scaffolds for drug discovery and development. The diverse reactivity of these compounds, particularly at the 3-position, has enabled the creation of extensive chemical libraries for biological screening.
| Property | Significance in Heterocyclic Chemistry |
|---|---|
| Structural Diversity | Enables creation of compound libraries with diverse pharmacological profiles |
| Biological Recognition | Facilitates interaction with multiple biological targets |
| Synthetic Accessibility | Allows for efficient derivatization and structural optimization |
| Pharmacokinetic Modulation | Enables modification of drug-like properties through strategic substitutions |
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic 5-6 heterocyclic ring system containing two nitrogen atoms. This structural framework exhibits unique electronic properties due to its nitrogen-bridged configuration, which contributes to its chemical reactivity and biological interactions.
The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its broad spectrum of biological activities, including but not limited to:
The synthetic approaches to imidazo[1,2-a]pyridines have evolved significantly, with condensation reactions between 2-aminopyridine derivatives and α-bromocarbonyl compounds representing one of the most common strategies. This synthetic versatility has facilitated the development of diverse structural variants with optimized properties for specific applications.
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (molecular formula: C₁₅H₁₂N₂O; molecular weight: 236.27 g/mol) represents a significant compound within the imidazo[1,2-a]pyridine family. The compound features three key structural elements: the core imidazo[1,2-a]pyridine scaffold, a phenyl substituent at position 2, a methyl group at position 8, and a reactive carbaldehyde functionality at position 3.
The 3-carbaldehyde functionality is particularly noteworthy as it provides a versatile handle for further synthetic transformations, enabling the creation of more complex derivatives with enhanced or targeted biological activities. This reactive center allows for modifications through various chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form imines.
Research on this compound extends beyond its synthetic utility to include potential applications in:
Medicinal Chemistry: As a key intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders and microbial infections.
Structure-Activity Relationship Studies: The compound serves as a valuable probe for understanding how specific structural modifications affect biological activity within the imidazo[1,2-a]pyridine series.
Material Science: The unique electronic properties of the heterocyclic system make it potentially useful for the development of functional materials.
Synthetic Methodology Development: As a model substrate for developing new synthetic transformations targeting heterocyclic systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | |
| Molecular Weight | 236.27 g/mol | |
| Melting Point | 168-170°C | |
| CAS Number | 524724-72-9 | |
| InChI Key | UHSALGGPQFYDCQ-UHFFFAOYSA-N |
The compound's balanced profile of synthetic accessibility, chemical reactivity, and structural similarity to biologically active compounds makes it a valuable research tool in medicinal chemistry and related fields. The methyl substitution at position 8 creates a distinct electronic environment compared to the unsubstituted analogue, potentially influencing binding interactions with biological targets.
Recent research has demonstrated the synthetic versatility of 3-formylimidazo[1,2-a]pyridines in generating libraries of bioactive compounds. For instance, Kusy and colleagues developed a microwave-assisted protocol for the construction of 3-carbaldehyde substituted compounds by condensing various 2-aminopyridines with bromomalonaldehyde in ethanol–water media. These developments highlight the continued research interest in these compounds as valuable synthetic intermediates.
Furthermore, the structural similarity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde to compounds with established biological activities suggests potential applications in pharmaceutical research. The imidazo[1,2-a]pyridine core has been extensively studied for its interactions with various biological targets, including enzymes like leucine-rich repeat kinase, β-secretase, fatty acid amide hydrolase, γ-secretase, and receptors such as adenosine A2A, GABA-A, histamine, serotonin H3, and dopamine D4.
The emergence of iron-catalyzed approaches to functionalize imidazo[1,2-a]pyridines at the 3-position further underscores the synthetic importance of compounds like 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. For example, research has demonstrated that FeBr₃ can catalyze the synthesis of 3-aroylimidazo[1,2-a]pyridines through oxidative coupling reactions between imidazo[1,2-a]pyridines and aryl aldehydes. These methodologies highlight the potential of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as both a starting material and a model compound for developing new synthetic transformations.
The systematic International Union of Pure and Applied Chemistry name for this compound is 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde [3] [6] [7]. The molecular structure consists of a fused imidazo[1,2-a]pyridine core system with three key substituents: a methyl group at the 8-position of the pyridine ring, a phenyl group at the 2-position of the imidazole ring, and a carbaldehyde functional group at the 3-position [3].
The compound exhibits a planar, conjugated structure that enables π-π interactions with aromatic systems, which is characteristic of the imidazo[1,2-a]pyridine scaffold [8]. This structural arrangement contributes to its potential for biological activity and synthetic utility as a building block in organic chemistry [10].
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exists as a yellow solid at room temperature [11] [8]. This characteristic coloration is typical of many imidazo[1,2-a]pyridine derivatives and reflects the compound's conjugated electronic structure [12] [8].
The compound exhibits a well-defined melting point range of 168-170°C, as confirmed by multiple independent sources [7] [11]. This relatively high melting point indicates strong intermolecular forces and structural stability, which is consistent with the rigid fused ring system and the presence of polar functional groups that can participate in hydrogen bonding [7].
The solubility characteristics of 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde demonstrate good compatibility with polar organic solvents while showing limited solubility in water [12] [8]. The compound is readily soluble in common organic solvents including methanol, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, and acetone [12]. This solubility profile is attributed to the heterocyclic nature of the molecule and the presence of the polar carbaldehyde functional group, which facilitates dissolution in polar organic media while the aromatic character limits aqueous solubility [8].
Imidazo[1,2-a]pyridine derivatives, including 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit characteristic ultraviolet-visible absorption properties [13] [14] [12]. The ultraviolet-visible spectra of related compounds show narrow absorption bands with maximal absorbance typically occurring in the range of 250-260 nanometers [14]. Secondary absorption bands are commonly observed in the range from 280 to 360 nanometers, which are attributed to the extended conjugation within the fused ring system [14] [12].
The absorption characteristics are influenced by the substitution pattern on both the imidazole and pyridine rings. The presence of the phenyl substituent at the 2-position and the methyl group at the 8-position contributes to the overall electronic structure and affects the absorption maxima [14] [15].
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable fluorescence properties, which are characteristic of the imidazo[1,2-a]pyridine scaffold [14] [12] [15]. The compound demonstrates strong emission in the blue and violet regions of the electromagnetic spectrum when excited with ultraviolet light at 365 nanometers [14]. The fluorescence intensity and wavelength are influenced by the substitution pattern, with the phenyl group at the 2-position contributing to enhanced fluorescence yield compared to unsubstituted analogs [12] [15].
Studies on related compounds indicate that imidazo[1,2-a]pyridine derivatives exhibit emission quantum yields ranging from 0.2 to 0.7, depending on the substitution pattern [15]. Electron-donating substituents generally improve luminescence performance, while electron-withdrawing groups can lead to more variable fluorescence behavior [15]. The fluorescence properties make these compounds valuable for applications in fluorescent probes and biomarkers [12] [16].
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde serves as an important synthetic intermediate and research compound in various fields of chemistry and materials science [4] [19] . The compound has been utilized in the development of mesoporous silica-based adsorbents for heavy metal removal from aqueous solutions [4]. Its structural features make it suitable for coordination chemistry applications and as a building block for more complex molecular architectures [10].
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in medicinal chemistry, with derivatives showing diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties [5] [20] [10]. The specific substitution pattern in 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde provides a platform for further structural modifications and structure-activity relationship studies [19] [10].
| Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| α-Haloketone/2-Aminopyridine Condensation | Solvent-free, 60°C | No catalyst required, simple workup | Limited substrate scope |
| Aldehyde/2-Aminopyridine/Alkyne Cyclization | Metal catalyst, 100-120°C | High yields, broad substrate scope | Requires metal catalysts |
| Groebke-Blackburn-Bienaymé Reaction | Ethanol, room temperature, NH₄Cl | Multicomponent reaction, mild conditions | Limited to specific substitution patterns |
| Vilsmeier-Haack Formylation | POCl₃/DMF, reflux | Direct carbaldehyde formation | Harsh reaction conditions |
| Bromoacetophenone/2-Aminopyridine Cyclization | Base catalyzed, room temperature | Good functional group tolerance | May require extended reaction times |
Table 2: Copper-Catalyzed Synthetic Methods
| Catalyst System | Substrate Type | Reaction Medium | Key Features | Yield Range |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O/Air | Benzaldehydes/2-Aminopyridines/Propiolates | Air atmosphere | Aerobic conditions, drug synthesis | 70-95% |
| CuCl/Cu(OTf)₂ | 2-Aminopyridine/Aldehyde/Terminal Alkyne | Toluene, 120°C | Three-component coupling | 65-92% |
| Cu(I)Cl/Visible Light | 2-Aminopyridines/Terminal Alkynes | Molecular oxygen, room temperature | Photochemical activation | 45-85% |
| CuSO₄/Ascorbate | 2-Aminopyridine/Aldehydes/Alkynes | Aqueous micellar media | Green chemistry, water solvent | 60-88% |
| Cu(OTf)₂/Microwave | Pyridin-2(1H)-one/Acetophenones | Ionic liquid [bmim]BF₄ | C-H functionalization | 55-82% |
Table 3: Photochemical Synthetic Pathways
| Photocatalyst | Light Source | Transformation Type | Reaction Conditions | Substrate Scope |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | Blue LED | C3-Cyanomethylation | Room temperature, mild | Various aryl/heteroaryl substituted |
| Rose Bengal (RB) | Visible light | C3-Difluoromethylenephosphonation | NaHCO₃, B₂pin₂ additive | Highly substituted imidazopyridines |
| Mesityl Acridinium | Visible light | C3-Trifluoromethylation | Room temperature | Electron-rich/poor substrates |
| Anthraquinone-2-carboxylic acid | Blue LED | C3-Trifluoromethylation | DMSO, K₂CO₃, TFA | Broad functional group tolerance |
| EDA Complex Formation | Blue LED | C3-Perfluoroalkylation | DBU base, room temperature | Moderate to excellent yields |
Table 4: Metal-Free Direct Synthesis Strategies
| Method | Starting Materials | Reaction Medium | Environmental Benefits | Scale Capability |
|---|---|---|---|---|
| Iodine-Mediated Oxidation | 2-Aminopyridines/Nitriles | I₂/KI system | Scalable, no metal catalyst | Preparative scale |
| Elemental Sulfur Promotion | 2-Aminopyridines/Aldehydes | Metal and base-free | Atom-economical, green | Gram-scale synthesis |
| BCl₃-Mediated Coupling | Benzyloxy-imidazopyridines/Nucleophiles | DCM, 0°C to room temperature | C-N, C-S, C-O bond formation | Good functional group tolerance |
| Saccharin Organocatalysis | Benzaldehydes/Cyanides/2-Aminopyridine | Ugi condensation conditions | Organocatalyzed, mild conditions | Three-component reaction |
| NaOH-Promoted Cycloisomerization | N-Propargylpyridiniums | Aqueous, ambient conditions | Rapid, quantitative yield | 10 g scale demonstrated |
Table 5: Green Chemistry Approaches
| Approach | Key Features | Environmental Advantages | Catalyst System | Sustainability Metrics |
|---|---|---|---|---|
| Aqueous Micellar Media | Water as solvent, SDS surfactant | Non-toxic solvent, easy recovery | Cu(II)-Ascorbate | High atom economy |
| Ultrasound-Mediated Synthesis | KI/TBHP system, water medium | Mild conditions, no base required | Metal-free KI/TBHP | Green solvent compatibility |
| Microwave-Assisted Synthesis | Rapid heating, energy efficient | Reduced reaction times, energy savings | Various (Cu, organic acids) | Energy efficiency |
| Solvent-Free Conditions | No organic solvents required | Minimal waste generation | Often catalyst-free | Waste minimization |
| Continuous Flow Processes | Space-time-yield optimization | Improved atom economy | Base-promoted | Process intensification |